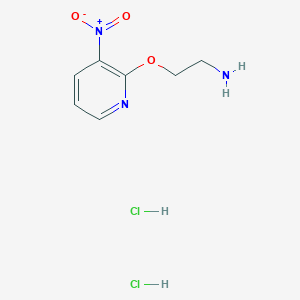

2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride

Übersicht

Beschreibung

2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its nitro group and aminoethoxy group attached to the pyridine ring, making it a versatile intermediate in various chemical reactions and processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride typically involves the nitration of 2-(2-aminoethoxy)pyridine. The reaction conditions include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving the nitration of the starting material in a controlled reactor. The reaction mixture is then neutralized, and the product is crystallized to obtain the dihydrochloride salt form.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form a nitroso or nitrate derivative.

Reduction: The nitro group can be reduced to an amine, resulting in the formation of 2-(2-aminoethoxy)-3-aminopyridine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Typical reducing agents include iron and hydrogen gas.

Substitution: Electrophilic substitution reactions are often carried out using halogenating agents like bromine or iodine.

Major Products Formed:

Oxidation Products: Nitroso derivatives and nitrate esters.

Reduction Products: Aminopyridine derivatives.

Substitution Products: Halogenated pyridines.

Wissenschaftliche Forschungsanwendungen

2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride is widely used in scientific research due to its versatility. Its applications include:

Chemistry: As an intermediate in the synthesis of more complex organic compounds.

Biology: In the study of enzyme inhibitors and receptor binding assays.

Medicine: In the development of pharmaceuticals, particularly as a precursor for drug synthesis.

Industry: In the production of dyes, pigments, and other chemical products.

Wirkmechanismus

The mechanism by which 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as a precursor to active drug molecules that interact with biological targets such as enzymes or receptors. The molecular pathways involved typically include binding to the active site of the target molecule, leading to inhibition or activation of specific biological processes.

Vergleich Mit ähnlichen Verbindungen

3-Nitropyridine

2-Nitropyridine

2-(2-Aminoethoxy)pyridine

Biologische Aktivität

2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride is a compound that has garnered interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 1423025-70-0

- Molecular Formula : C_8H_10Cl_2N_2O_3

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Target Enzymes and Receptors : The compound is known to interact with receptor tyrosine kinases and other enzymes involved in cellular signaling pathways, which can lead to alterations in gene expression and cellular metabolism.

- Biochemical Pathways : It affects multiple biochemical pathways, including those related to inflammation and cell proliferation. Its action can modulate the expression of genes associated with these processes, influencing cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of various bacteria and fungi.

- Anticancer Potential : There is evidence indicating that it may have anticancer effects, possibly through the modulation of apoptosis and cell cycle regulation.

- Anti-inflammatory Effects : The compound has been shown to reduce levels of pro-inflammatory mediators, suggesting a potential role in inflammatory conditions.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines |

Detailed Research Insights

- Antimicrobial Studies : In vitro tests demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating significant potency against these pathogens.

- Cancer Cell Line Studies : In studies involving human cancer cell lines, treatment with this compound resulted in a marked decrease in cell viability and increased rates of apoptosis. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, leading to enhanced apoptotic signaling.

- Inflammation Models : In animal models of inflammation, administration of the compound significantly reduced edema and levels of inflammatory markers such as TNF-alpha and IL-6, highlighting its potential therapeutic application in inflammatory diseases.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption and Distribution : The compound shows good bioavailability with rapid absorption following administration. Its distribution within tissues suggests significant accumulation in organs involved in metabolism and detoxification.

- Metabolism : Initial studies indicate that it undergoes hepatic metabolism, primarily through phase I reactions involving cytochrome P450 enzymes, followed by phase II conjugation reactions.

- Toxicity Profile : Toxicological assessments reveal a favorable safety profile at therapeutic doses, although further studies are required to fully understand its long-term effects.

Eigenschaften

IUPAC Name |

2-(3-nitropyridin-2-yl)oxyethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3.2ClH/c8-3-5-13-7-6(10(11)12)2-1-4-9-7;;/h1-2,4H,3,5,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPBQQYZCJNNLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OCCN)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.